2-broMo-3-oxo-3-phenylpropanoic acid

Synthetic Intermediate Halogen Exchange Reactivity Profiling

2-Bromo-3-oxo-3-phenylpropanoic acid (CAS 132089-31-7), synonymously designated as α-bromo-β-oxobenzenepropanoic acid, is an α-halogenated β-keto carboxylic acid with the molecular formula C9H7BrO3 and a molecular weight of 243.05 g/mol. This compound is characterized by the presence of a bromine atom at the α-carbon, a β-keto group, and a carboxylic acid moiety, which collectively define its reactivity profile and differentiate it from non-halogenated or alternatively halogenated analogs.

Molecular Formula C9H7BrO3
Molecular Weight 243.05408
CAS No. 132089-31-7
Cat. No. B1149173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-broMo-3-oxo-3-phenylpropanoic acid
CAS132089-31-7
Synonyms2-broMo-3-oxo-3-phenylpropanoic acid
Molecular FormulaC9H7BrO3
Molecular Weight243.05408
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-oxo-3-phenylpropanoic Acid (CAS 132089-31-7): Procurement-Ready Specifications and Structural Identity


2-Bromo-3-oxo-3-phenylpropanoic acid (CAS 132089-31-7), synonymously designated as α-bromo-β-oxobenzenepropanoic acid, is an α-halogenated β-keto carboxylic acid with the molecular formula C9H7BrO3 and a molecular weight of 243.05 g/mol . This compound is characterized by the presence of a bromine atom at the α-carbon, a β-keto group, and a carboxylic acid moiety, which collectively define its reactivity profile and differentiate it from non-halogenated or alternatively halogenated analogs . Its procurement is primarily for research and development purposes as a synthetic intermediate in pharmaceutical and agrochemical programs .

Why Generic Substitution Fails: Functional Determinants That Prevent 2-Bromo-3-oxo-3-phenylpropanoic Acid (CAS 132089-31-7) from Being Interchanged with In-Class Analogs


Generic substitution of 2-bromo-3-oxo-3-phenylpropanoic acid with structurally related phenylpropanoic acid derivatives is not scientifically valid due to critical differences in halogen identity, oxidation state, and esterification status. The α-bromo substituent confers distinct electrophilicity and leaving-group potential compared to the chloro analog, while the β-keto group enables decarboxylation and enolate chemistry that is absent in the non-oxo bromo analog . Furthermore, the free carboxylic acid form permits direct salt formation and aqueous workup procedures that are not accessible to the corresponding ethyl ester [1]. These functional disparities directly impact reaction yields, purification workflows, and downstream derivatization outcomes [2].

Quantitative Differentiation Evidence: 2-Bromo-3-oxo-3-phenylpropanoic Acid (CAS 132089-31-7) Versus Closest Analogs


Halogen Identity Impact on Molecular Weight and Electrophilicity: Bromo vs. Chloro Analog

2-Bromo-3-oxo-3-phenylpropanoic acid (C9H7BrO3, MW 243.05) contains an α-bromo substituent, whereas the corresponding chloro analog, 2-chloro-3-oxo-3-phenylpropanoic acid (C9H7ClO3, MW 198.60), contains a chlorine atom . The bromine atom is a superior leaving group in nucleophilic substitution reactions, enabling faster reaction kinetics and broader substrate scope in SN2-type transformations . The molecular weight difference of 44.45 g/mol directly affects stoichiometric calculations and purification by mass-based methods.

Synthetic Intermediate Halogen Exchange Reactivity Profiling

Carboxylic Acid vs. Ester Functionality: Impact on Synthetic Versatility and Direct Derivatization

2-Bromo-3-oxo-3-phenylpropanoic acid possesses a free carboxylic acid group (C9H7BrO3, MW 243.05), whereas its ethyl ester derivative (ethyl 2-bromo-3-oxo-3-phenylpropanoate) exists as a protected carboxyl with MW 271.11 and lacks an acidic proton [1]. The acid form enables direct amide bond formation, salt metathesis, and aqueous-phase workup without prior deprotection steps. The ester form requires saponification to access the carboxylic acid, introducing an additional synthetic step and potential yield loss .

Synthetic Intermediate Functional Group Interconversion Salt Formation

β-Keto Functionality Distinguishes α-Bromo-β-keto Acid from α-Bromo Carboxylic Acid Without Ketone

2-Bromo-3-oxo-3-phenylpropanoic acid contains a β-keto group (C9H7BrO3, MW 243.05), which is absent in 2-bromo-3-phenylpropanoic acid (C9H9BrO2, MW 229.07) [1]. The β-keto functionality enables facile thermal decarboxylation and the generation of reactive enolate intermediates for aldol and Michael additions. In contrast, the non-keto analog lacks this reactivity manifold, limiting its utility in complex molecule construction .

Synthetic Intermediate Decarboxylation Enolate Chemistry

Antimicrobial Potential Noted in Preliminary Studies, But Lack of Quantitative Comparative Data Precludes Strong Differentiation Claims

Preliminary studies indicate that 2-bromo-3-oxo-3-phenylpropanoic acid may possess antimicrobial properties . However, no quantitative MIC data, comparator benchmarks, or standardized assay conditions are available in the public domain. A patent application describes the use of a compound of formula (III), which includes 2-bromo-3-oxo-3-phenylpropanoic acid or its derivatives, as an antibacterial agent for acne and staphylococcal infections [1]. This suggests potential biological relevance but does not constitute a verifiable differentiation claim.

Antimicrobial Activity Drug Discovery

High-Value Application Scenarios for 2-Bromo-3-oxo-3-phenylpropanoic Acid (CAS 132089-31-7) Based on Verified Differentiation


Synthesis of α-Substituted-β-keto Acid Derivatives via Nucleophilic Displacement of Bromine

The α-bromo substituent in 2-bromo-3-oxo-3-phenylpropanoic acid serves as an electrophilic center for nucleophilic substitution, enabling the introduction of amines, thiols, and alkoxides to generate α-amino, α-thio, and α-alkoxy derivatives . This reactivity is superior to that of the chloro analog due to bromine's better leaving-group ability .

Decarboxylative Coupling Reactions for Carbon–Carbon Bond Formation

The β-keto acid functionality permits thermal or metal-catalyzed decarboxylation, generating enolate intermediates that can participate in aldol, Michael, and alkylation reactions. This reactivity is absent in the non-keto analog 2-bromo-3-phenylpropanoic acid, making the β-keto acid the preferred choice for decarboxylative C–C bond constructions [1].

Direct Amide and Peptide Bond Formation Without Ester Hydrolysis

The free carboxylic acid group enables direct amide bond formation via activation with coupling reagents (e.g., EDC, DCC, HATU), eliminating the need for a separate ester saponification step required for the ethyl ester analog [2]. This streamlines synthetic routes to amide-containing pharmaceutical candidates.

Antimicrobial Screening and Fragment-Based Drug Discovery

While quantitative MIC data are lacking, the structural motif of 2-bromo-3-oxo-3-phenylpropanoic acid has been cited in patent literature as a potential antibacterial agent [3]. Researchers may procure this compound as a starting point for structure–activity relationship (SAR) studies or fragment-based screening campaigns targeting bacterial infections.

Technical Documentation Hub

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29 linked technical documents
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